molecular formula C17H19FN4O2S B11101098 8-(4-Fluoro-benzylsulfanyl)-7-isopropyl-1,3-dimethyl-3,7(1H)-dihydro-purine-2,6-dione

8-(4-Fluoro-benzylsulfanyl)-7-isopropyl-1,3-dimethyl-3,7(1H)-dihydro-purine-2,6-dione

Cat. No.: B11101098
M. Wt: 362.4 g/mol
InChI Key: OUXYWCSJZAKCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylmethylsulfanyl group, which can be synthesized by reacting 4-fluorobenzyl chloride with sodium sulfide in an appropriate solvent . This intermediate is then coupled with a purine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C17H19FN4O2S/c1-10(2)22-13-14(20(3)17(24)21(4)15(13)23)19-16(22)25-9-11-5-7-12(18)8-6-11/h5-8,10H,9H2,1-4H3

InChI Key

OUXYWCSJZAKCTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.